Cannabisin A

Vue d'ensemble

Description

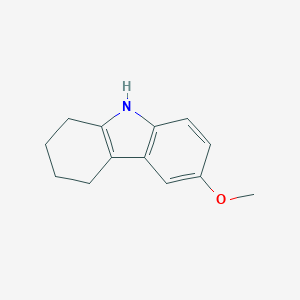

Le Cannabisin A est un lignanamide, un type de composé présent dans les graines de Cannabis sativa. Il appartient à une classe de métabolites secondaires connus pour leurs diverses activités biologiques. Le this compound a suscité l'attention en raison de ses propriétés thérapeutiques potentielles, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs .

Applications De Recherche Scientifique

Cannabisin A has been the subject of extensive scientific research due to its diverse applications:

Chemistry: It serves as a model compound for studying lignanamides and their chemical properties.

Biology: this compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.

Medicine: Research indicates that this compound possesses antioxidant, anti-inflammatory, and neuroprotective properties, which could be beneficial in treating conditions like neurodegenerative diseases and inflammation

Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life

Mécanisme D'action

Target of Action

Cannabisin A, a compound derived from the hemp plant, has been shown to interact with several targets. It inhibits acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning . Additionally, it has been shown to inhibit fatty acid synthase , which regulates lipid biosynthesis in cells .

Mode of Action

The interaction of this compound with its targets leads to several changes. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby potentially enhancing cholinergic neurotransmission . The inhibition of fatty acid synthase could lead to alterations in lipid metabolism within cells .

Biochemical Pathways

It is known that cannabinoids, including this compound, are products of complex biosynthetic pathways involving polyketide and mep (2-c-methyl-d-erythritol 4-phosphate) pathways . The modulation of acetylcholine and lipid metabolism suggests that this compound could influence cholinergic signaling and lipid biosynthetic pathways .

Pharmacokinetics

Cannabinoids are known to be lipophilic and readily cross the blood-brain barrier . They are metabolized by many of the cytochrome P450 enzymes that metabolize pharmaceuticals . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be elucidated.

Result of Action

Given its targets, it could potentially enhance memory and learning by increasing acetylcholine levels and alter cellular lipid profiles by inhibiting fatty acid synthase

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as cultivation conditions can affect the concentration of cannabinoids in the cannabis plant . Furthermore, the method of administration and the individual’s metabolic factors can influence the bioavailability and effects of this compound .

Analyse Biochimique

Biochemical Properties

Cannabisin A interacts with various enzymes, proteins, and other biomolecules in the body. It is believed to be involved in complex biological activities, potentially useful in the therapy of various diseases

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . For instance, it has been observed to suppress inflammatory responses in microglia cells . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited . Future studies should focus on these aspects to provide a comprehensive understanding of this compound’s temporal effects.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on similar cannabinoids suggest that the effects can vary with dosage

Metabolic Pathways

This compound is involved in the cannabinoid metabolic pathways . It interacts with various enzymes and cofactors within these pathways. It may also have effects on metabolic flux or metabolite levels . The specific details of these interactions and effects are still being researched.

Transport and Distribution

It is likely that it interacts with specific transporters or binding proteins, and these interactions could influence its localization or accumulation

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Cannabisin A implique plusieurs étapes, commençant généralement par l'extraction de précurseurs à partir des graines de Cannabis sativa. La voie de synthèse comprend souvent le couplage de l'acide férulique et de la tyramine, suivi de processus de cyclisation et de purification .

Méthodes de production industrielle : La production industrielle du this compound en est encore à ses débuts. Les méthodes actuelles se concentrent sur l'optimisation des techniques d'extraction à partir des graines de Cannabis sativa. L'extraction par solvant, l'extraction par fluide supercritique et l'extraction assistée par ultrasons sont quelques-unes des méthodes explorées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Cannabisin A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes phénoliques du this compound, améliorant potentiellement ses propriétés antioxydantes.

Réduction : Les réactions de réduction peuvent modifier la structure du lignanamide, affectant son activité biologique.

Substitution : Les réactions de substitution, impliquant en particulier les groupes hydroxyles phénoliques, peuvent conduire à la formation de dérivés ayant des propriétés pharmacologiques différentes

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs tels que l'anhydride acétique et le chlorure de benzoyle sont utilisés respectivement pour les réactions d'acétylation et de benzoylation

Produits majeurs : Les produits majeurs formés à partir de ces réactions incluent divers dérivés du this compound, chacun ayant des activités biologiques potentiellement uniques .

4. Applications de la recherche scientifique

Le this compound a fait l'objet de recherches scientifiques approfondies en raison de ses diverses applications :

Chimie : Il sert de composé modèle pour étudier les lignanamides et leurs propriétés chimiques.

Biologie : Le this compound a montré un potentiel dans la modulation des voies biologiques, ce qui en fait un candidat pour de futures études biologiques.

Médecine : La recherche indique que le this compound possède des propriétés antioxydantes, anti-inflammatoires et neuroprotectrices, qui pourraient être bénéfiques dans le traitement de maladies neurodégénératives et de l'inflammation

Industrie : Ses propriétés antioxydantes en font un additif potentiel dans les industries alimentaire et cosmétique pour améliorer la stabilité et la durée de conservation des produits

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Activité antioxydante : Il élimine les radicaux libres et régule à la hausse les enzymes antioxydantes, protégeant les cellules du stress oxydatif.

Activité anti-inflammatoire : Le this compound inhibe les cytokines et les enzymes pro-inflammatoires, réduisant l'inflammation.

Activité neuroprotectrice : Il module les systèmes de neurotransmetteurs et protège les neurones des dommages oxydatifs et de l'apoptose .

Comparaison Avec Des Composés Similaires

Le Cannabisin A est unique parmi les lignanamides en raison de sa structure et de ses activités biologiques spécifiques. Des composés similaires incluent :

Cannabisin B, C, D, E, F et G : Ces composés partagent une structure de lignanamide similaire mais diffèrent par leurs chaînes latérales et leurs activités biologiques.

Grossamide : Un autre lignanamide présent dans le Cannabis sativa, connu pour ses propriétés anti-inflammatoires

Le this compound se distingue par ses puissants effets antioxydants et neuroprotecteurs, ce qui en fait un candidat prometteur pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Propriétés

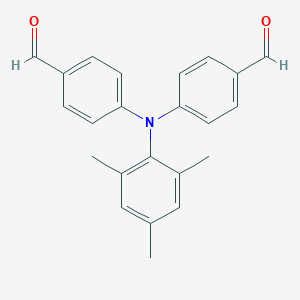

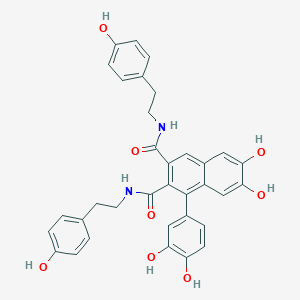

IUPAC Name |

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNINZAIEQRASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130508-46-2 | |

| Record name | Cannabisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.